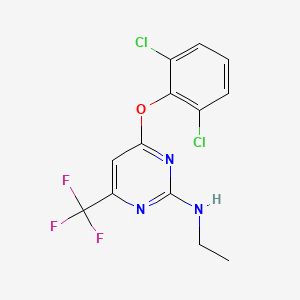

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

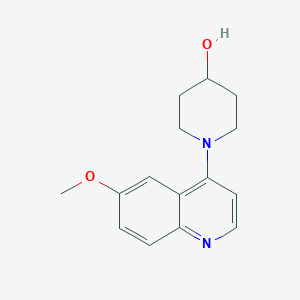

The compound "3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one" is a derivative of the chromen-4-one family, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with biological targets due to the presence of various functional groups such as methoxy, trifluoromethyl, and alkenyl ether moieties.

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multistep reactions that may include reductive amination, Knoevenagel condensation, and multicomponent condensation reactions. For instance, similar compounds have been synthesized by reductive amination of chromen-2-one precursors with aromatic aldehydes using sodium cyanoborohydride in methanol . Another approach involves the Knoevenagel reaction, which has been used to synthesize bis-chromen-2-one derivatives . Multicomponent condensation reactions have also been employed, as seen in the synthesis of furochromen derivatives .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromen-4-one core, which can be substituted at various positions to yield a wide range of compounds with different properties. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing details such as space groups, cell constants, and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions, including photo-reorganization, which has been observed in the synthesis of angular pentacyclic compounds from 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones . Esterification reactions are also common, as demonstrated by the synthesis of hybrid compounds composed of chromen and phenylacrylic acid moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives can be influenced by their substituents. For example, the presence of hydroxy and methoxy groups can affect the compound's sensitivity to solvent polarity and hydrogen bonding capabilities . The electronic properties, such as UV/visible absorption spectra, can also vary depending on the substitution pattern on the chromen-4-one core . The acid dissociation constants of these compounds can be estimated using potentiometric and UV/vis titration experiments .

properties

IUPAC Name |

3-(2-methoxyphenyl)-7-(3-methylbut-2-enoxy)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O4/c1-13(2)10-11-28-14-8-9-16-18(12-14)29-21(22(23,24)25)19(20(16)26)15-6-4-5-7-17(15)27-3/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTUPLFOVYIRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)